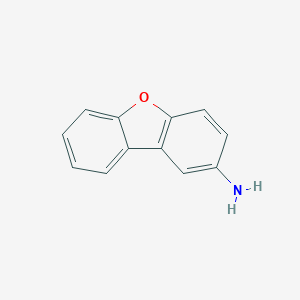

2-Dibenzofuranamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYZMBQLAYDJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039239 | |

| Record name | 2-Aminodiphenylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3693-22-9 | |

| Record name | 2-Dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dibenzofuranamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIBENZOFURANAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminodiphenylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dibenzofuranamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIBENZOFURANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008JZJ6NVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Dibenzofuranamine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways and mechanisms for the preparation of 2-Dibenzofuranamine, a valuable building block in medicinal chemistry and materials science. The document details the primary retrosynthetic approaches, reaction mechanisms, and provides illustrative experimental protocols. Quantitative data from representative transformations are summarized for comparative analysis.

Introduction

This compound is a key aromatic amine built upon the rigid and planar dibenzofuran scaffold. This structural motif is of significant interest in drug discovery and the development of functional organic materials due to its unique electronic and steric properties. The strategic introduction of an amino group at the 2-position opens up a wide array of possibilities for further functionalization, making the efficient and selective synthesis of this compound a critical aspect of its application. This guide explores the most prominent and effective methodologies for the synthesis of this compound.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into four main strategies, each with its own set of advantages and limitations:

-

Cross-Coupling Reactions: Direct formation of the C-N bond by coupling an amine source with a 2-halodibenzofuran.

-

Reduction of a Nitro Precursor: Introduction of a nitro group at the 2-position followed by its reduction to the corresponding amine.

-

Hofmann Rearrangement: Conversion of a 2-dibenzofurancarboxamide to the amine with the loss of one carbon atom.

-

Curtius Rearrangement: Transformation of a 2-dibenzofurancarboxylic acid derivative into the amine, also with the loss of one carbon atom.

Pathway I: Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and versatile approach for the formation of carbon-nitrogen bonds. The two most prominent methods in this category are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[1][2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-bromodibenzofuran to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol (General for Aryl Bromides):

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for the synthesis of this compound from 2-bromodibenzofuran.[3]

-

Materials: 2-Bromodibenzofuran, amine source (e.g., ammonia, benzophenone imine), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., cesium carbonate), and anhydrous toluene.

-

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromodibenzofuran, the amine source, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

-

| Parameter | Value/Condition | Reference |

| Catalyst | Pd₂(dba)₃ | [3] |

| Ligand | Xantphos | [3] |

| Base | Cs₂CO₃ | [3] |

| Solvent | Toluene | [3] |

| Temperature | 110 °C | [3] |

Table 1: Representative conditions for Buchwald-Hartwig amination.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates.

Mechanism:

The mechanism of the Ullmann condensation is thought to involve the following steps:

-

Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.

-

Reductive Elimination: The desired aryl amine is formed via reductive elimination, regenerating a copper(I) species.

Diagram of the Ullmann Condensation Logical Workflow:

Caption: Logical workflow for the Ullmann condensation.

Experimental Protocol (General for Aryl Halides):

-

Materials: 2-Bromodibenzofuran, amine source, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP).

-

Procedure:

-

In a reaction vessel, combine 2-bromodibenzofuran, the amine source, CuI, the ligand, and the base.

-

Add the solvent and heat the mixture to a high temperature (typically >150 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and quench with aqueous ammonia or a suitable workup procedure to remove copper salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by chromatography or recrystallization.

-

| Parameter | Value/Condition |

| Catalyst | CuI |

| Ligand | 1,10-Phenanthroline (optional) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF, NMP, or Pyridine |

| Temperature | 150-210 °C |

Table 2: Typical conditions for the Ullmann condensation.

Pathway II: Reduction of 2-Nitrodibenzofuran

This classical and reliable two-step approach involves the nitration of dibenzofuran to introduce a nitro group at the 2-position, followed by the reduction of the nitro group to the desired amine.

Nitration of Dibenzofuran

The nitration of dibenzofuran typically proceeds with a mixture of nitric acid and sulfuric acid. The reaction is regioselective, with the major product being 3-nitrodibenzofuran, but 2-nitrodibenzofuran is also formed and can be separated.

Reduction of 2-Nitrodibenzofuran

The reduction of the nitro group can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method.

Mechanism (Catalytic Hydrogenation):

The mechanism involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The palladium on carbon (Pd/C) catalyst adsorbs both hydrogen gas and the nitro compound, facilitating the reduction.

Diagram of the Reduction of 2-Nitrodibenzofuran:

Caption: Synthesis of this compound via reduction.

Experimental Protocol (General for Nitroarene Reduction):

-

Materials: 2-Nitrodibenzofuran, 10% Palladium on carbon (Pd/C), a solvent (e.g., methanol or ethanol), and a hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator).

-

Procedure:

-

In a round-bottom flask, dissolve 2-nitrodibenzofuran in the chosen solvent.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

-

| Parameter | Value/Condition |

| Reducing Agent | H₂ with 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric (balloon) or higher |

Table 3: Typical conditions for the catalytic hydrogenation of a nitroarene.

Pathway III: Hofmann Rearrangement

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one less carbon atom.[4] For the synthesis of this compound, this would involve the rearrangement of dibenzofuran-2-carboxamide.

Mechanism:

The reaction proceeds through the following key steps:[4]

-

Formation of an N-bromoamide: The primary amide reacts with bromine in the presence of a base to form an N-bromoamide.

-

Deprotonation: The base abstracts the acidic proton from the nitrogen, forming an anion.

-

Rearrangement: The dibenzofuranyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate is hydrolyzed by water to form a carbamic acid, which then decarboxylates to yield the primary amine.

Diagram of the Hofmann Rearrangement:

Caption: Key steps in the Hofmann rearrangement.

Experimental Protocol (General for Amides): [5]

-

Materials: Dibenzofuran-2-carboxamide, sodium hydroxide, bromine, and water.

-

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

-

Add the dibenzofuran-2-carboxamide to the hypobromite solution.

-

Warm the reaction mixture gently and then heat to a higher temperature (e.g., 70-80 °C).

-

Monitor the reaction until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain the crude product.

-

Purify by recrystallization or chromatography.

-

| Parameter | Value/Condition | Reference |

| Reagents | Br₂, NaOH | [5] |

| Solvent | Water | [5] |

| Temperature | 0 °C to 80 °C | [5] |

Table 4: General conditions for the Hofmann rearrangement.

Pathway IV: Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[6][7] This pathway starts with dibenzofuran-2-carboxylic acid.

Mechanism:

The key steps of the Curtius rearrangement are:[6][7]

-

Formation of Acyl Azide: The carboxylic acid is converted to an activated derivative (e.g., acyl chloride or mixed anhydride), which then reacts with an azide source (e.g., sodium azide) to form the acyl azide.

-

Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate. The dibenzofuranyl group migrates to the nitrogen atom.

-

Hydrolysis: The resulting isocyanate is hydrolyzed with water to form a carbamic acid, which spontaneously decarboxylates to give this compound.

Diagram of the Curtius Rearrangement:

Caption: Synthetic sequence of the Curtius rearrangement.

Experimental Protocol (General for Carboxylic Acids):

-

Materials: Dibenzofuran-2-carboxylic acid, thionyl chloride or oxalyl chloride, sodium azide, an inert solvent (e.g., toluene), and an aqueous acid for hydrolysis.

-

Procedure:

-

Convert dibenzofuran-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

Carefully add the acyl chloride to a solution of sodium azide in a suitable solvent to form the acyl azide.

-

Heat the solution of the acyl azide in an inert solvent like toluene. The rearrangement will occur with the evolution of nitrogen gas.

-

After the rearrangement is complete, add aqueous acid to the reaction mixture and heat to hydrolyze the isocyanate.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by chromatography or recrystallization.

-

| Parameter | Value/Condition | Reference |

| Azide Source | Sodium Azide (from acyl chloride) or DPPA (direct from acid) | |

| Solvent | Toluene or other inert solvent | |

| Temperature | Varies (thermal decomposition) | |

| Hydrolysis | Aqueous acid |

Table 5: General conditions for the Curtius rearrangement.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with its own set of considerations. Cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a direct and versatile route from 2-halodibenzofurans. The reduction of 2-nitrodibenzofuran is a classic and often high-yielding method. The Hofmann and Curtius rearrangements provide pathways from carboxylic acid derivatives, which can be advantageous depending on the availability of starting materials. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field to select and implement the most suitable strategy for their specific needs.

References

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminodibenzofuran is a heterocyclic aromatic amine built upon a dibenzofuran core. The dibenzofuran scaffold, a rigid and planar ring system, is a recurring motif in numerous biologically active natural products and synthetic compounds. The introduction of an amino group to this structure at the 2-position imparts unique chemical reactivity and potential for biological interactions, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of 2-aminodibenzofuran, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity.

Physicochemical Properties

The physicochemical properties of 2-aminodibenzofuran are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO | --INVALID-LINK-- |

| Molecular Weight | 183.21 g/mol | --INVALID-LINK-- |

| Appearance | White to orange to green powder or crystal | --INVALID-LINK-- |

| Melting Point | 127.0 - 131.0 °C | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol); sparingly soluble in water. |

Chemical and Spectroscopic Identifiers

| Identifier | Value | Source |

| CAS Number | 3693-22-9 | --INVALID-LINK-- |

| IUPAC Name | dibenzo[b,d]furan-2-amine | --INVALID-LINK-- |

| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N | --INVALID-LINK-- |

| InChIKey | FFYZMBQLAYDJIG-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 2-aminodibenzofuran are not available in the provided search results, the following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds, such as 1-aminodibenzofuran.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-aminodibenzofuran is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzofuran ring system will exhibit coupling patterns (doublets, triplets, and multiplets) characteristic of a substituted aromatic compound. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule. The chemical shifts will be in the aromatic region (approximately δ 100-160 ppm). The carbon atom attached to the amino group (C-2) and the oxygen-bearing carbon atoms of the furan ring will have characteristic chemical shifts influenced by the heteroatoms.

FTIR Spectroscopy

The infrared spectrum of 2-aminodibenzofuran will be characterized by the following key absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H stretching (aromatic): Signals above 3000 cm⁻¹.

-

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-O-C stretching (ether): In the fingerprint region, typically around 1000-1300 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum, likely recorded in a polar solvent like ethanol or methanol, is expected to show multiple absorption bands characteristic of the extended aromatic system of the dibenzofuran core. These bands arise from π → π* electronic transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent dibenzofuran.

Experimental Protocols

Representative Synthesis of an Aminodibenzofuran Isomer (1-Aminodibenzofuran)

This synthesis is a two-step process involving a nitration followed by a reduction.

Step 1: Synthesis of 1-Nitrodibenzofuran [1]

-

Prepare a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane and pyridine.

-

Stir the reaction mixture at 25°C.

-

Add potassium tertiary butoxide (2 eq) and heat the mixture to 100°C for 16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice water and extract the product with ethyl acetate.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography to obtain 1-nitrodibenzofuran.

Step 2: Synthesis of 1-Aminodibenzofuran [1]

-

To a stirred solution of 1-nitrodibenzofuran (1 eq) in concentrated HCl at 0°C, add stannous chloride (SnCl₂) (1.5 eq) portion-wise.

-

Stir the reaction mixture for 4 hours at 0°C.

-

Monitor the reaction progress by TLC.

-

After completion, quench the reaction with ice water.

-

Extract the product with ethyl acetate, dry the organic layer with MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield 1-aminodibenzofuran.

Purification Protocol: Column Chromatography

Column chromatography is a standard method for the purification of aminodibenzofuran isomers.[1]

-

Slurry Preparation: The crude 2-aminodibenzofuran is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel as a stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

-

Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

-

Elution: The mobile phase is passed through the column, and the different components of the mixture travel down the column at different rates.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: The composition of each fraction is analyzed using TLC to identify the fractions containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified 2-aminodibenzofuran.

Chemical Reactivity

The chemical reactivity of 2-aminodibenzofuran is governed by the interplay of the electron-rich dibenzofuran ring system and the nucleophilic amino group.

Electrophilic Aromatic Substitution

The dibenzofuran nucleus is susceptible to electrophilic attack. The presence of the electron-donating amino group at the 2-position is expected to activate the aromatic rings towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the amino group.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

References

Spectroscopic and Biological Insights into (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and biological activities of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, a prominent member of the chalcone family of compounds. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and pharmacology.

Physicochemical Properties

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is a solid at room temperature, appearing as white to light yellow crystals.[1] It is soluble in organic solvents such as dichloromethane and methanol, but insoluble in water.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.28 g/mol | [1] |

| Melting Point | 101-103 °C | [1] |

| Solubility (DMSO) | 22.5 - 48 mg/mL | [3] |

| Solubility (Ethanol) | 2 mg/mL | [3] |

| Solubility (Water) | Insoluble | [1][2][3] |

Spectroscopic Data

The structural elucidation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is supported by a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| 8.009 | m | 2H, Aromatic | |

| 7.785 | d | 1H, Vinylic | 15.6 |

| 7.599 | m | 2H, Aromatic | |

| 7.496 | m | 1H, Aromatic | |

| 7.415 | d | 1H, Vinylic | |

| 6.935 | d | 2H, Aromatic | |

| 3.847 | s | 3H, -OCH₃ |

Solvent: CDCl₃, Frequency: 399.65 MHz[4]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 192.94 | C=O |

| 158.04 | C-OCH₃ |

| 143.18 | Vinylic CH |

| 135.06 | Aromatic C |

| 132.80 | Aromatic CH |

| 130.27 | Aromatic CH |

| 130.17 | Aromatic CH |

| 129.21 | Aromatic C |

| 128.80 | Aromatic CH |

| 128.33 | Aromatic CH |

| 120.67 | Vinylic CH |

| 111.58 | Aromatic CH |

| 55.69 | -OCH₃ |

Solvent: CDCl₃, Frequency: 75 MHz[5]

Infrared (IR) Spectroscopy

The IR spectrum of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 1665 | C=O (α,β-unsaturated ketone) stretching |

| 1609, 1588 | C=C (aromatic and vinylic) stretching |

| 1283, 1267 | C-O (ether) stretching |

Sample Preparation: Not specified, likely KBr pellet or neat[5]

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound.

| m/z | Assignment |

| 238.09887 | [M]⁺ (Calculated for C₁₆H₁₄O₂: 238.09938) |

Ionization Method: Electron Ionization (EI)[5]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one can be synthesized via a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide, in an ethanol-water solvent system.[6]

Materials:

-

4-methoxybenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Dissolve acetophenone and 4-methoxybenzaldehyde in ethanol in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the cooled mixture with constant stirring.

-

Continue stirring the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 2 hours).

-

After the reaction period, the mixture is typically stored under refrigeration to facilitate precipitation.

-

The precipitated product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: Bruker VX NMR FT-300 or Varian Unity 500 for ¹H NMR and Bruker VX NMR FT-75 MHz for ¹³C NMR.[5]

-

Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) for ¹H NMR.

-

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a neat solid.

-

Data Reporting: Absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

-

Instrumentation: Time-of-flight (TOF) mass spectrometer.[5]

-

Ionization Method: Electron Ionization (EI).

-

Data Reporting: The mass-to-charge ratio (m/z) of the molecular ion and significant fragments are reported.

Biological Activity and Signaling Pathways

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one exhibits a range of biological activities, including anti-inflammatory and anticancer properties. These effects are mediated through the modulation of key cellular signaling pathways.

Modulation of the Nrf2/ARE Signaling Pathway

In certain cancer cells, this chalcone derivative has been shown to suppress the transcriptional activity of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7] Nrf2 is a key regulator of the cellular antioxidant response, and its inhibition can enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin.[7] The proposed mechanism involves the downregulation of Nrf2 and its downstream target, the phase II detoxifying enzyme NQO1, potentially through the PI3K/Akt pathway.[7]

Caption: Inhibition of the Nrf2/ARE pathway.

Modulation of the NF-κB Signaling Pathway

Chalcones are also known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[8] Some chalcone derivatives have been shown to inhibit the degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of the p50/p65 subunits of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Modulation of the NF-κB signaling pathway.

Conclusion

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is a well-characterized chalcone derivative with significant potential for further investigation in drug discovery and development. Its straightforward synthesis and interesting biological activities, mediated through key signaling pathways, make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a foundational summary of its spectroscopic properties and biological context to aid researchers in their future studies.

References

- 1. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]

- 2. 4'-Methoxychalcone, 97% | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 7. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Dibenzofuran Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran derivatives, a class of heterocyclic aromatic compounds, are attracting significant interest within the medicinal chemistry and pharmacology sectors. Comprising a furan ring fused to two benzene rings, this core structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] Naturally occurring in various sources and also accessible through synthetic routes, dibenzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in the exploration and development of this promising class of compounds.

Anticancer Activities

Dibenzofuran derivatives have emerged as a promising avenue for the development of novel anticancer agents.[2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2]

Inhibition of Pim and CLK1 Kinases

A notable example of the anticancer potential of dibenzofuran derivatives is the development of compounds inspired by the natural product cercosporamide. These derivatives have been identified as potent dual inhibitors of Pim kinases and CDC-like kinase 1 (CLK1).[4][5] Pim kinases are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a critical role in cell proliferation and survival.[4][5] The dual inhibition of these kinases presents a compelling strategy for cancer therapy.

Quantitative Anticancer Data

The cytotoxic effects of various dibenzofuran derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Derivative Class | Specific Compound/Derivative | Target | Cancer Cell Line | IC50 Value | Reference |

| Cercosporamide-inspired | Lead compound 44 | Pim-1/2 kinases, CLK1 | MV4-11 (Acute Myeloid Leukemia) | Low micromolar | [4] |

| Natural Dibenzofurans | Kehokorins A, D, and E | Not specified | HeLa (Cervical Cancer) | 1.5 - 6.1 µg/mL | [6] |

| Fluorinated Benzofurans | Compounds 1 and 2 | Not specified | HCT116 (Colorectal Carcinoma) | 19.5 µM and 24.8 µM | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of dibenzofuran derivatives on cancer cell lines.[8]

Objective: To determine the IC50 value of a dibenzofuran derivative.

Materials:

-

Dibenzofuran derivative of interest

-

Human cancer cell line (e.g., HeLa, HCT116, MV4-11)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

References

- 1. jopcr.com [jopcr.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Natural Occurrence of the Dibenzofuran Core and Related Biosynthetic Insights

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the natural occurrence of the dibenzofuran scaffold, a key structural motif in various biologically active molecules. Due to the current lack of scientific literature identifying naturally occurring aminodibenzofurans, this paper will focus on the well-documented presence of the core dibenzofuran structure in nature, using the prominent lichen metabolite, usnic acid, as a primary example. Furthermore, this guide will delve into the biosynthetic pathways of usnic acid to provide a relevant biochemical context for researchers interested in the formation of this heterocyclic system.

The Dibenzofuran Scaffold in Nature: A Focus on Lichens

The dibenzofuran framework is a recurring structural element in a variety of natural products.[1] While aminodibenzofurans are primarily products of synthetic chemistry, the core dibenzofuran structure is notably prevalent in lichens, which are symbiotic organisms of fungi and algae or cyanobacteria.[2][3] These organisms are known to produce a diverse array of secondary metabolites, many of which possess interesting biological activities.[4]

One of the most extensively studied naturally occurring dibenzofurans is usnic acid .[2][3] First isolated in 1844, usnic acid is particularly abundant in lichens of the genera Usnea, Cladonia, Lecanora, and Ramalina.[2][4] It is a yellow, crystalline substance known to exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3] The presence of the dibenzofuran core in usnic acid and other lichen metabolites underscores the biosynthetic capability of these organisms to construct this complex heterocyclic system.

Quantitative Analysis of Usnic Acid in Lichens

The concentration of usnic acid can vary significantly depending on the lichen species, geographical location, and environmental conditions.[5] Various analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed for the accurate quantification of usnic acid in lichen extracts.[6][7] The data presented below summarizes the yields of usnic acid obtained from different lichen species using various extraction methods.

| Lichen Species | Extraction Method | Solvent | Yield (% of dry weight) | Reference |

| Cladonia stellaris | Gas Chromatography-Flame Ionization (GC-FID) | Not specified | 0.48 - 3.08 | [8] |

| Cladonia mitis | Not specified | Not specified | 0.45 - 2.16 | [5] |

| Cladonia uncialis | LC-MS/MS | Acetonitrile | Not specified (quantified) | [6][9] |

| Usnea species | Heat Reflux | Acetone | 0.43 | [10] |

| Cladonia substellata | Soxhlet Extraction | Chloroform | Not specified | [11] |

| Cladonia genus | Supercritical Fluid Extraction (SFE) | Carbon Dioxide | up to 2.5 | [12] |

| Cladonia arbuscula | UPLC-PDA-MS | Not specified | 1.77 - 4.50 | [13] |

Experimental Protocols: Isolation and Purification of Usnic Acid from Lichens

The following protocols provide a general framework for the extraction and purification of usnic acid from lichen thalli.

The isolation of usnic acid from lichens typically involves solvent extraction followed by purification steps.

This protocol is adapted from a method demonstrated to be effective for usnic acid extraction.[10]

-

Preparation: Weigh 10 g of dried and powdered lichen material.

-

Extraction: Place the lichen powder into a round-bottom flask and add 150 mL of acetone.

-

Reflux: Set up a reflux apparatus and heat the mixture to a gentle boil for 60 minutes.

-

Cooling and Filtration: Allow the mixture to cool to room temperature and then filter through Whatman No. 1 filter paper to separate the lichen debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure.

-

Crystallization: Cool the concentrated extract to induce the crystallization of crude usnic acid.

-

Purification: Collect the crude crystals by vacuum filtration and recrystallize from a minimal amount of hot acetone followed by the addition of ethanol to obtain pure, yellow crystals of usnic acid.[10]

Biosynthesis of the Dibenzofuran Core: The Case of Usnic Acid

The biosynthesis of usnic acid is a fascinating example of polyketide synthesis in fungi.[2] It proceeds through the dimerization of a methylphloroacetophenone intermediate, which itself is derived from acetyl-CoA and malonyl-CoA.[14] The key enzyme in this pathway is a non-reducing polyketide synthase (PKS).[1]

The identification of the usnic acid biosynthetic gene cluster in lichen-forming fungi has provided significant insights into the enzymatic machinery responsible for the construction of the dibenzofuran core.[1][15] This knowledge can be invaluable for researchers in drug development who may seek to harness or mimic these biosynthetic strategies for the production of novel dibenzofuran derivatives.

Conclusion

While aminodibenzofurans have not been identified as naturally occurring compounds, their core dibenzofuran structure is well-represented in nature, most notably in the form of usnic acid from lichens. This technical guide has provided an in-depth look at the natural sources, quantitative analysis, and isolation of this representative dibenzofuran. The elucidation of the biosynthetic pathway of usnic acid offers a valuable biochemical foundation for understanding the formation of the dibenzofuran scaffold. For researchers and drug development professionals, this understanding of the natural context of the dibenzofuran core can inform the semi-synthesis of novel aminodibenzofuran derivatives from readily available natural precursors or inspire the development of biocatalytic approaches for their synthesis.

References

- 1. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Usnic acid - Wikipedia [en.wikipedia.org]

- 3. Usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative variations of usnic acid and selected elements in terricolous lichen Cladonia mitis Sandst., with respect to different environmental factors - A chemometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a reliable LC-MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. skemman.is [skemman.is]

- 14. biolichen.com [biolichen.com]

- 15. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Dibenzofuranamine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzofuran scaffold, a tricyclic aromatic ether, is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. Among its derivatives, 2-Dibenzofuranamine serves as a versatile starting point for the development of a wide array of structural analogs with significant therapeutic potential. Modifications of the amine group and substitutions on the dibenzofuran ring system have led to the discovery of potent agents with applications in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogs and derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted analogs can be achieved through several strategic routes. A common precursor is 2-nitrodibenzofuran, which can be catalytically hydrogenated to yield the parent this compound. Subsequent derivatization of the amino group allows for the introduction of a wide range of functionalities, including aryl, acyl, and (thio)urea moieties.

General Synthetic Workflow

The synthesis of N-substituted this compound derivatives typically follows a multi-step process, starting from the construction of the dibenzofuran core, followed by functionalization at the 2-position.

Caption: General synthetic pathways to N-substituted this compound derivatives.

Experimental Protocols

1. Synthesis of this compound (from 2-Nitrodibenzofuran)

-

Reaction: Catalytic hydrogenation of 2-nitrodibenzofuran.

-

Procedure: To a solution of 2-nitrodibenzofuran in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.

2. Synthesis of N-Aryl-2-dibenzofuranamine via Buchwald-Hartwig Amination

-

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1]

-

General Procedure: An oven-dried Schlenk tube is charged with 2-bromodibenzofuran (1.0 equivalent), the desired aryl amine (1.2 equivalents), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., XantPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents).[2][3] The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.[4]

Caption: Workflow for the Buchwald-Hartwig amination to synthesize N-aryl-2-dibenzofuranamines.

3. Synthesis of N-Acyl-2-dibenzofuranamine

-

Procedure: To a solution of this compound (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane or THF at 0 °C, the desired acyl chloride or acid anhydride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the crude N-acyl-2-dibenzofuranamine, which is then purified by recrystallization or column chromatography.

4. Synthesis of N-(dibenzofuran-2-yl)ureas and Thioureas

-

Procedure: A solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., THF or dichloromethane) is treated with the appropriate isocyanate or isothiocyanate (1.05 equivalents). The reaction is typically stirred at room temperature and may be gently heated if necessary. The reaction progress is monitored by TLC. Once the starting amine is consumed, the solvent is removed under reduced pressure. The resulting solid is often pure enough for use or can be further purified by trituration with a non-polar solvent or by recrystallization.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Derivatives of the dibenzofuran scaffold have shown potent anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.

-

Kinase Inhibition: Certain dibenzofuran derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Pim kinases and Aurora B kinase.[5][6] For instance, a small-molecule benzofuran derivative, was found to bind to and inhibit the kinase activity of Aurora B.[6]

| Derivative Class | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) |

| Dibenzofuran-carboxamides | Pim-1, CLK1 | MV4-11 (AML) | 0.23 - 0.82 |

| Benzofuran derivative (S6) | Aurora B | HeLa, HepG2, SW620 | Not specified |

-

Cytotoxicity: Many N-substituted benzofuran and dibenzofuran derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines.[7][8] For example, certain benzofuran-2-carboxamide derivatives have shown potent cytotoxic activities at low micromolar concentrations against renal, colon, breast, gastric, lung, and prostate cancer cell lines.[9]

Neuroprotective Effects

The dibenzofuran and related benzofuran scaffolds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.

-

Mechanism of Action: The neuroprotective effects of these compounds are often attributed to their ability to inhibit key enzymes such as cholinesterases and β-secretase (BACE1), reduce oxidative stress, and modulate signaling pathways involved in neuronal survival.[7][10][11][12][13][14][15][16] Some benzofuran-type stilbenes have shown neuroprotective activity against glutamate-induced cell death, potentially mediated by the metabotropic glutamate receptor 1 (mGluR1) pathway.[4][7] A benzofuran-containing selenium compound demonstrated neuroprotective effects in an Alzheimer's disease model by modulating apoptosis-related proteins, increasing brain-derived neurotrophic factor (BDNF), and decreasing inflammatory markers.[13]

| Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) |

| 2-Arylbenzofuran (Compound 20) | Acetylcholinesterase | 0.086 µM |

| 2-Arylbenzofuran (Compound 20) | BACE1 | 0.043 µM |

| Prenylated Arylbenzofuran | Glutamate-induced oxidative stress | EC₅₀ = 19.7 µM |

Anti-inflammatory Activity

Certain benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The mechanism of action can involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition and Cancer Signaling

Many anticancer dibenzofuran derivatives function by inhibiting protein kinases that are crucial for cancer cell signaling. For example, inhibition of the Pim kinase pathway can disrupt downstream signaling, leading to reduced cell proliferation and survival.

Caption: Simplified pathway showing the inhibition of Pim-1 kinase by a this compound derivative.

Neuroprotective Signaling Pathways

The neuroprotective effects of dibenzofuran analogs can involve multiple pathways, including the modulation of glutamate receptor signaling and the activation of pro-survival pathways.

Caption: Potential neuroprotective signaling pathways modulated by dibenzofuran derivatives.

Detailed Biological Assay Protocols

1. In Vitro Cytotoxicity (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[2][17][18]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

2. In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate by a kinase. The assay relies on the transfer of energy from a donor fluorophore (e.g., on an antibody that recognizes the phosphorylated substrate) to an acceptor fluorophore (e.g., on the substrate). Kinase inhibition reduces the phosphorylation of the substrate, leading to a decrease in the FRET signal.[3]

-

General Protocol:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor compound. Prepare solutions of the kinase, the substrate, and ATP.

-

Kinase Reaction: In a microplate, incubate the kinase with the inhibitor for a short period. Initiate the reaction by adding the substrate and ATP. Allow the reaction to proceed for a defined time at a controlled temperature.

-

Detection: Stop the kinase reaction and add the detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody).

-

Signal Measurement: After an incubation period, measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value of the compound.

-

3. Evaluation of Neuroprotective Activity

-

Model: Glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., HT22 cells).[10][11][16][19][20][21]

-

Protocol:

-

Cell Culture: Culture neuronal cells in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified time.

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate.

-

Assessment of Cell Viability: After the glutamate exposure, assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Determine the extent to which the compound protects the cells from glutamate-induced cell death and calculate the EC₅₀ value (the concentration of the compound that provides 50% of the maximal neuroprotection).

-

Conclusion

This compound and its structural analogs represent a promising class of compounds with a wide range of therapeutic applications. The synthetic versatility of the this compound core allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. The potent biological activities observed, particularly in the areas of oncology and neurodegenerative diseases, underscore the potential of this scaffold in drug discovery. Further exploration of the synthesis of novel analogs, coupled with detailed biological evaluation and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. texaschildrens.org [texaschildrens.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Dibenzofuranamine: Discovery, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dibenzofuranamine, a heterocyclic aromatic amine, has been a subject of scientific interest since its initial synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound. It details the seminal work of Henry Gilman and subsequent synthetic advancements. The guide also delves into the compound's known biological activities, particularly its mutagenic properties, and elucidates the metabolic pathways leading to its genotoxicity. Detailed experimental protocols for its historical synthesis, key quantitative data, and visual representations of its metabolic activation pathway are presented to serve as a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Introduction

This compound, also known as 2-aminodibenzofuran, is an aromatic amine built upon the rigid, planar dibenzofuran scaffold. The fusion of two benzene rings to a central furan ring bestows unique electronic and structural characteristics upon this molecule. The introduction of an amino group at the 2-position further modulates its chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and toxicology. This guide aims to provide a thorough understanding of this compound, from its historical roots to its modern implications.

Discovery and History

The first documented synthesis of this compound is attributed to the pioneering work of Henry Gilman and his research group in the mid-20th century. Their investigations into the chemistry of dibenzofuran and its derivatives laid the foundation for much of the subsequent research on this class of compounds.

The historical synthesis of this compound involved a two-step process: the nitration of dibenzofuran to yield 2-nitrodibenzofuran, followed by the reduction of the nitro group to an amine. This classical approach remains a fundamental method for the preparation of this and related aminodibenzofurans.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dibenzofuran-2-amine | PubChem |

| CAS Number | 3693-22-9 | PubChem |

| Molecular Formula | C₁₂H₉NO | PubChem |

| Molecular Weight | 183.21 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents |

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Predicted shifts for aromatic protons. |

| ¹³C NMR | Predicted shifts for aromatic carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations. |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at 183, with characteristic fragmentation patterns.[1] |

Experimental Protocols

The following protocols are based on the historical synthesis of this compound as pioneered by Gilman and subsequent standard organic chemistry procedures.

Synthesis of 2-Nitrodibenzofuran

Materials:

-

Dibenzofuran

-

Fuming nitric acid

-

Glacial acetic acid

Procedure:

-

Dissolve dibenzofuran in glacial acetic acid.

-

Slowly add fuming nitric acid to the solution while maintaining a low temperature with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-nitrodibenzofuran.

Synthesis of this compound (Reduction of 2-Nitrodibenzofuran)

Materials:

-

2-Nitrodibenzofuran

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Suspend 2-nitrodibenzofuran in ethanol.

-

Add granulated tin to the suspension.

-

Slowly add concentrated hydrochloric acid while heating the mixture under reflux.

-

After the reaction is complete (indicated by the disappearance of the yellow color of the nitro compound), cool the mixture.

-

Make the solution basic with a sodium hydroxide solution to precipitate the tin salts.

-

Extract the this compound with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield this compound.

-

The product can be further purified by recrystallization or sublimation.

Biological Activity and Signaling Pathways

Mutagenicity

This compound, as an aromatic amine, is known to exhibit mutagenic properties. Aromatic amines are a class of compounds that are generally considered to be pro-mutagens, meaning they require metabolic activation to exert their mutagenic effects. The mutagenicity of aromatic amines is often assessed using the Ames test, which measures the ability of a chemical to induce mutations in a bacterial strain.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of this compound is a result of its metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver.[1][2] This process converts the relatively inert amine into a highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[3][4][5]

The key steps in the metabolic activation of aromatic amines like this compound are:

-

N-Hydroxylation: The amino group is oxidized by cytochrome P450 enzymes (primarily CYP1A2) to form an N-hydroxyarylamine.[6][7][8][9][10]

-

Esterification: The N-hydroxyarylamine can be further activated by esterification, for example, through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs).[1]

-

Formation of a Reactive Nitrenium Ion: The resulting ester is unstable and can heterolytically cleave to form a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion can then attack nucleophilic sites on DNA bases, most commonly the C8 and N2 positions of guanine, forming DNA adducts.[3][4][11] These adducts can disrupt DNA replication and repair processes, leading to mutations.

Conclusion

This compound is a molecule with a rich history rooted in the foundational work of early 20th-century organic chemistry. While its synthesis is well-established, its biological implications, particularly its mutagenicity, continue to be an area of active research. Understanding the metabolic pathways that lead to its genotoxicity is crucial for assessing the risk associated with exposure to this and other aromatic amines. This technical guide provides a consolidated resource for researchers, offering historical context, practical synthetic protocols, and a clear overview of the compound's biological mechanism of action. Further research into the specific enzymes involved in its metabolism and the precise nature of the DNA adducts formed will provide a more complete picture of the toxicology of this compound and aid in the development of safer chemical entities.

References

- 1. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 4. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Dibenzofuranamine: A Review of its Safety and Toxicity Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 2-Dibenzofuranamine. A comprehensive toxicological profile for this compound is not available in peer-reviewed literature or through regulatory agency reports. Significant data gaps exist, and the information herein should be interpreted with caution. All handling and research involving this compound should be conducted with appropriate safety precautions and under the guidance of established laboratory safety protocols.

Introduction

This compound, also known as 2-aminodibenzofuran, is a chemical compound with the molecular formula C₁₂H₉NO.[1][2] It belongs to the class of benzofurans.[1] While the broader family of dibenzofurans and their halogenated derivatives have been the subject of environmental and toxicological research, specific and detailed safety data for this compound remains scarce. This guide aims to consolidate the existing hazard information and highlight the areas where further research is critically needed to establish a comprehensive safety profile.

Hazard Identification and Classification

The primary available safety information for this compound comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information is aggregated from notifications to the ECHA C&L Inventory.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data sourced from PubChem, based on ECHA C&L Inventory notifications. The percentages in the source indicate the proportion of notifications that include that hazard classification.[1]

These classifications indicate that this compound should be handled with care, using appropriate personal protective equipment (PPE) to avoid oral, dermal, and inhalation exposure.

Toxicological Data: A Landscape of Scarcity

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. The following sections detail the data gaps for key toxicological endpoints.

Acute and Chronic Toxicity

No quantitative data for acute toxicity, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are available for this compound. Similarly, no studies on sub-chronic or chronic toxicity have been identified, which would be necessary to determine a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

There are no available studies on the genotoxic potential of this compound. Standard assays to evaluate mutagenicity (e.g., Ames test) or clastogenicity (e.g., chromosome aberration test) have not been reported for this compound.

Carcinogenicity